4-(Isopropoxymethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-(propan-2-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)14-7-9-3-5-10(6-4-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUXPHQXSZSJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Isopropoxymethyl)phenylboronic acid chemical structure and properties
Executive Summary
4-(Isopropoxymethyl)phenylboronic acid (CAS 1334214-75-3) is a specialized organoboron intermediate used primarily in medicinal chemistry and materials science. Unlike its analog 4-isopropoxyphenylboronic acid, this molecule features a benzylic ether linkage , which introduces a methylene spacer (-CH₂-) between the phenyl ring and the isopropoxy group. This structural nuance significantly alters its steric profile and rotational freedom, making it a critical building block for optimizing ligand-protein interactions in drug discovery programs targeting hydrophobic pockets.
This guide details the physicochemical properties, validated synthesis routes, and application protocols for researchers utilizing this reagent in Suzuki-Miyaura cross-coupling and functional materials synthesis.
Chemical Identity & Physicochemical Properties[1][2][3]
Structural Analysis
The molecule consists of a phenyl ring substituted at the para position with a boronic acid moiety [-B(OH)₂] and an isopropoxymethyl group [-CH₂-O-CH(CH₃)₂]. The methylene spacer decouples the electronic effects of the oxygen from the aromatic ring compared to a direct phenolic ether, resulting in a more electron-neutral aromatic system.
Key Properties Data
| Property | Value | Note |
| IUPAC Name | [4-(Propan-2-yloxymethyl)phenyl]boronic acid | |
| CAS Number | 1334214-75-3 | Distinct from 4-isopropoxyphenylboronic acid (153624-46-5) |
| Molecular Formula | C₁₀H₁₅BO₃ | |
| Molecular Weight | 194.04 g/mol | |
| Appearance | White to off-white powder | Hygroscopic |
| Solubility | DMSO, Methanol, THF, DCM | Sparingly soluble in water |
| pKa (Boronic Acid) | ~8.54 (Predicted) | Typical for aryl boronic acids |
| Boiling Point | 317.2 ± 44.0 °C (Predicted) | Decomposes before boiling |
| Storage | 2-8°C, Inert Atmosphere | Protodeboronation risk over time |
Synthesis & Manufacturing Protocols
High-purity synthesis of this compound typically follows a two-stage workflow: Williamson Ether Synthesis followed by Cryogenic Borylation .
Validated Synthetic Route
The following protocol is designed for laboratory-scale preparation (10–50 mmol scale).
Step 1: Etherification (Formation of Aryl Halide Precursor)
-
Precursor: 4-Bromobenzyl bromide (CAS 589-15-1).
-
Reagents: Isopropanol (solvent/reactant), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Mechanism: Sɴ2 nucleophilic substitution.
-
Protocol:
-
Suspend NaH (1.1 eq) in dry THF at 0°C.
-
Add Isopropanol (1.2 eq) dropwise to form the alkoxide.
-
Add 4-Bromobenzyl bromide (1.0 eq) solution dropwise.
-
Stir at RT for 4–6 hours.
-
Quench with water, extract with EtOAc, and concentrate to yield 1-bromo-4-(isopropoxymethyl)benzene .
-
Step 2: Metal-Halogen Exchange & Borylation
-
Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate [B(OiPr)₃], HCl (aq).
-
Protocol:
-
Dissolve the aryl bromide intermediate in anhydrous THF under Argon/Nitrogen.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Critical: Maintain temp < -70°C to prevent Wurtz coupling.
-
Stir for 30–60 mins to generate the aryllithium species.
-
Add Triisopropyl borate (1.2 eq) rapidly.
-
Warm to Room Temperature (RT) overnight.
-
Hydrolysis: Acidify with 1M HCl to pH ~3 and stir for 1 hour to cleave the boronate ester.
-
Extract, dry, and recrystallize (typically from Hexane/EtOAc) to yield the target boronic acid.
-
Synthesis Pathway Visualization
Figure 1: Synthetic pathway from commercially available 4-bromobenzyl bromide to the target boronic acid.[1][2][3]
Applications in Drug Discovery[2]
Medicinal Chemistry Rationale
The 4-(isopropoxymethyl)phenyl moiety is a valuable pharmacophore for several reasons:
-
Lipophilic Extension: The isopropoxymethyl group extends the lipophilic bulk by approximately 4–5 Å from the phenyl ring. This is ideal for reaching deep hydrophobic pockets in enzymes (e.g., Kinases, Proteases) that are inaccessible to shorter substituents like methoxy or isopropoxy groups.
-
Rotational Freedom: The benzylic methylene (-CH₂-) allows the isopropoxy "head" to rotate, enabling an induced fit within a binding site, unlike the rigid 4-isopropoxyphenyl analog.
-
Metabolic Stability: While benzylic positions can be sites of oxidation (CYP450), the steric bulk of the isopropyl group can hinder rapid metabolism compared to a simple benzyl ether.
Suzuki-Miyaura Cross-Coupling Protocol
This reagent is most commonly used to attach the 4-(isopropoxymethyl)phenyl group to heteroaromatic halides.
Standard Conditions:
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (3–5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2–3 eq).
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Temperature: 80–100°C.
Coupling Cycle Visualization
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling utilizing this compound.
Handling, Stability & Safety (SDS Summary)
Stability Profile
-
Protodeboronation: Like many benzylic boronic acids, this compound is susceptible to protodeboronation (loss of the B(OH)₂ group) under strongly acidic or basic conditions at high temperatures.
-
Dehydration: May form the boroxine trimer (anhydride) upon prolonged storage or heating.[3] This is reversible upon treatment with aqueous base during coupling reactions.
Safety Hazards (GHS Classification)
-
Signal Word: Warning
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
P-Statements:
-
P261: Avoid breathing dust.[4]
-
P280: Wear protective gloves/eye protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366883, this compound. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol).
Sources
Safety data sheet (SDS) for 4-(Isopropoxymethyl)phenylboronic acid handling
The following technical guide is structured as an operational whitepaper for the safe and effective handling of 4-(Isopropoxymethyl)phenylboronic acid . It moves beyond the static data of a standard SDS, integrating safety parameters with experimental optimization strategies.
Executive Summary & Chemical Profile
This compound (CAS: 1334214-75-3) is a functionalized organoboron reagent primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Unlike its direct alkoxy analog (4-isopropoxyphenylboronic acid), the presence of the methylene bridge isolates the oxygen lone pairs from the aromatic system. This structural nuance modulates its electronic properties, rendering it a distinct nucleophile in drug discovery campaigns targeting ether-linked biaryl scaffolds.
Physicochemical Identity Table
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1334214-75-3 |
| Molecular Formula | C₁₀H₁₅BO₃ |
| Molecular Weight | 194.04 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |
| Melting Point | Not explicitly reported in open literature; typically >200°C (decomposes) for similar analogs. Refer to specific lot CoA. |
| Structural Feature | Contains a boronic acid moiety prone to reversible trimerization (boroxine formation). |
Hazard Assessment & Risk Management
While specific toxicological data for this exact CAS is limited, it is managed under the "Generic Arylboronic Acid" safety profile. Boronic acids are generally considered moderate irritants but possess specific chemical reactivities that dictate handling protocols.
GHS Classification (Predicted)
| Hazard Class | Category | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Cat.[3] 2 | H315: Causes skin irritation.[3] |
| Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[3] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[3] |
Expert Insight: The "Boroxine Cycle" Risk
Boronic acids are not static molecules. Upon exposure to dry air or heat, they dehydrate to form cyclic trimers called boroxines .
-
Safety Implication: Boroxines are often more powdery and prone to static charge than the free acid, increasing inhalation risk during weighing.
-
Stoichiometry Implication: Dehydration changes the effective molecular weight. If your material has significantly converted to boroxine, using the MW of the free acid (194.04) will lead to an excess of reagent in your reaction. Recommendation: Store in a humidity-controlled environment to maintain the free acid form.
Operational Handling Protocol
This section outlines the step-by-step workflow for safely transferring the reagent from storage to the reaction vessel.
Engineering Controls & PPE
-
Ventilation: All open handling must occur within a certified chemical fume hood.
-
Gloves: Nitrile (0.11 mm minimum thickness). Double-gloving recommended if dissolving in DMSO/DMF due to solvent permeation risks.
-
Respiratory: If handling >10g outside a hood (not recommended), use a P95 particulate respirator.
Handling Workflow Diagram
The following diagram illustrates the critical decision points during the handling process to minimize exposure and degradation.
Figure 1: Operational workflow emphasizing thermal equilibration to prevent moisture condensation, which accelerates protodeboronation.
Application Protocol: Suzuki-Miyaura Coupling
Standard Operating Procedure (SOP)
Reaction Scale: 1.0 mmol basis
-
Reagent Prep:
-
Aryl Halide (1.0 equiv)[4]
-
This compound (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered partners)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) degassed.
-
-
Execution:
-
Charge solid reagents into a reaction vial equipped with a stir bar.
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes (3 cycles of vac/fill).
-
Add degassed solvents via syringe.
-
Heat to 80-90°C for 4-12 hours. Note: Avoid temperatures >110°C to prevent ether cleavage or protodeboronation.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc and wash with water/brine.
-
Dry over MgSO₄.
-
Purification Note: Boronic acids often streak on silica. If unreacted boronic acid remains, wash the organic layer with 1M NaOH (if product is not acidic) to remove it before chromatography.
-
Emergency Response & Stability
In the event of an accident, rapid categorization of the incident is vital.
Stability Profile
-
Protodeboronation: The C-B bond is susceptible to cleavage in the presence of moisture and high heat, releasing the parent arene (Isopropoxymethylbenzene).
-
Oxidation: Slowly oxidizes to the phenol (4-isopropoxyphenol) if left in solution with air. Always use fresh solutions.
Emergency Logic Tree
Figure 2: Immediate response protocols for common laboratory incidents.
Waste Management
-
Classification: Hazardous Chemical Waste.
-
Disposal Path:
-
Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Organoboron Compounds."
-
Aqueous Waste: Aqueous layers from Suzuki workups contain Boron and Palladium. Do not pour down the drain. Collect in "Aqueous Heavy Metal/Basic" waste streams.
-
-
Green Chemistry: Where possible, use catalytic amounts of Palladium and recycle the aqueous phase if using phase-transfer catalysts.
References
-
ChemicalBook. this compound Product Description & CAS Data. Retrieved from
-
Thermo Fisher Scientific. Phenylboronic Acid Safety Data Sheet (Generic Class Reference). Retrieved from
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from
-
Sigma-Aldrich. Boronic Acids Handling and Stability Technical Bulletin. Retrieved from
Sources
Technical Guide: Storage and Stability of Arylboronic Acids
The following technical guide details the storage, handling, and rescue of moisture-sensitive arylboronic acids.
Executive Summary
Arylboronic acids (
This guide provides a mechanistic understanding of these instabilities and establishes a self-validating protocol for their storage and quality control.
Part 1: Mechanisms of Degradation
To effectively store these reagents, one must understand what drives their decomposition.
Protodeboronation (The "Silent Killer")
This is the irreversible cleavage of the C-B bond, replaced by a C-H bond.
-
Mechanism: It occurs via an acid-catalyzed pathway or a base-catalyzed pathway involving the boronate anion.[2]
-
Catalysts: Water (hydrolysis source), heat, and transition metals.[3]
-
Substituent Effect: Paradoxically, both electron-rich and highly electron-deficient rings are unstable. Electron-rich rings protonate easily (acid-catalyzed), while electron-poor rings form stable transient anions that facilitate C-B cleavage (base-catalyzed) [1].
Oxidative Hydroxylation
Atmospheric oxygen, often radical-initiated, inserts into the C-B bond to form a peroxide intermediate, which rearranges to a phenol (
-
Visual Cue: Often accompanied by yellowing of white solids.
-
Accelerator: Light and ethereal solvents (THF) significantly accelerate this process.
Boroxine Formation (Dehydration)
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) and water.
-
Nature: This is a thermodynamic equilibrium, not a decomposition.
-
Impact: Boroxines are generally active in Suzuki couplings (often hydrolyzing in situ). However, they alter the effective molecular weight, leading to stoichiometry errors if not accounted for.
Visualization: The Degradation Landscape
Figure 1: Mechanistic pathways affecting arylboronic acid purity.[1][4] Note that boroxine formation is reversible, whereas oxidation and protodeboronation are destructive.
Part 2: Storage Protocols
The following tiered storage system ensures reagent integrity based on the duration of storage and compound sensitivity.
Table 1: Storage Conditions Matrix
| Storage Tier | Duration | Temperature | Atmosphere | Container | Best For |
| Tier 1 (Working) | < 1 Week | 4°C (Fridge) | Air (capped) | Taped vial | Routine reagents |
| Tier 2 (Standard) | 1-6 Months | -20°C | Argon/N2 | Parafilm/Septum | Library stocks |
| Tier 3 (Archival) | > 6 Months | -20°C to -80°C | Argon (Glovebox) | Sealed Ampoule | Expensive/Unstable cores |
Critical Handling Procedures
-
Cold Chain Discipline: Never open a cold bottle immediately. Allow it to warm to room temperature in a desiccator to prevent condensation (moisture) from condensing on the solid, which accelerates protodeboronation.
-
Inert Gas Blanket: After every use, backfill the headspace with Argon or Nitrogen. Heavier-than-air Argon is preferred for solids.
-
Avoid Desiccants in Direct Contact: While keeping the environment dry is good, over-drying can drive the equilibrium entirely to the boroxine form. A sealed container under Argon is superior to an open container in a desiccator.
Part 3: Quality Control (The Self-Validating System)
Do not rely on melting points. Boronic acids dehydrate upon heating, resulting in broad, unrepeatable melting ranges that correspond to the boroxine transition.
The Gold Standard: B NMR
Boron NMR is the only reliable method to quantify purity and speciation [3].
Protocol:
-
Solvent: Use a polar aprotic solvent (DMSO-
or Acetone- ) to minimize hydrogen bonding broadening. -
Reference: External
(0 ppm). -
Interpretation:
-
Boronic Acid (
): ~25-35 ppm (Broad). -
Boronate Ester/Adduct (
): ~0-15 ppm (Sharper). -
Boroxine: Shift is often similar to the acid but may appear as a distinct shoulder or separate peak depending on the solvent and water content.
-
Impurity (Boric Acid):
~19-20 ppm in DMSO.
-
Quantitative Purity Check (E-E-A-T)
To determine the exact "Active Boron" content (correcting for boroxine formation):
-
Weigh ~20 mg of sample.
-
Add 1 equivalent of an internal standard (e.g., trimethoxybenzene) for
NMR. -
Dissolve in DMSO-
+ 1 drop of .-
Why
? It hydrolyzes all boroxines back to the monomeric acid, allowing you to integrate the aromatic protons of the boronic acid against the internal standard to get the true molarity.
-
Part 4: Rescue Protocols
If degradation is detected, use these purification workflows.
Workflow A: Recrystallization (For Oxidized/Degraded Samples)
This is effective for removing phenols and de-boronated byproducts.
-
Solvent System: Water is the best solvent for many arylboronic acids due to the high temperature coefficient of solubility.
-
Step-by-Step:
-
Dissolve the crude solid in boiling water (minimal volume).
-
Optional: If colored impurities are present, add activated charcoal and filter hot.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals and wash with cold water.
-
Drying: Dry in a vacuum desiccator over
. Note: Over-drying may form boroxines; confirm with NMR.
-
Workflow B: Conversion to DEA Adduct (For Long-Term Stabilization)
If the acid is persistently unstable, convert it to the diethanolamine (DEA) ester. These are crystalline, air-stable solids [4].
-
Formation:
-
Dissolve boronic acid (1 eq) in minimal hot solvent (EtOAc or Ether).
-
Add Diethanolamine (1.05 eq).
-
The DEA adduct usually precipitates immediately as a white solid.
-
Filter and store indefinitely.
-
-
Hydrolysis (Just before use):
-
Suspend DEA adduct in biphasic mixture (EtOAc / 2M HCl).
-
Shake until dissolved. The Boronic acid moves to the organic layer; DEA stays in aqueous as the ammonium salt.
-
Separate, dry (MgSO4), and evaporate.
-
Decision Tree: Handling & Rescue
Figure 2: Decision matrix for evaluating and rescuing arylboronic acid stocks.
References
-
Cox, P. A., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances. Link
-
Lu, H., et al. (2024).[5] "Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation." Organic Letters. Link
-
Paltsev, E., et al. (2022). "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Physical Chemistry A. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives [organic-chemistry.org]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling Protocols using 4-(Isopropoxymethyl)phenylboronic Acid
Introduction & Compound Profile
Strategic Significance
4-(Isopropoxymethyl)phenylboronic acid is a specialized organoboron building block used primarily in medicinal chemistry to introduce the 4-(isopropoxymethyl)phenyl moiety. Unlike simple alkoxy groups (e.g., methoxy, isopropoxy) attached directly to the aromatic ring, the benzylic ether linkage provided by this compound offers distinct pharmacological advantages:
-
Rotational Freedom: The methylene spacer (-CH2-) allows the isopropoxy group to adopt conformations that can better fit hydrophobic pockets in target proteins.
-
Metabolic Stability: The steric bulk of the isopropyl group protects the benzylic position from rapid oxidative metabolism (CYP450-mediated benzylic hydroxylation) compared to a simple benzyl ether.
-
Lipophilicity Tuning: It increases logP without introducing a hydrogen bond donor, enhancing membrane permeability.
Physicochemical Profile
| Property | Data | Notes |
| Chemical Name | This compound | |
| CAS Number | 1334214-75-3 | Distinct from 4-isopropoxyphenylboronic acid |
| Molecular Formula | C₁₀H₁₅BO₃ | |
| Molecular Weight | 194.04 g/mol | |
| Appearance | White to off-white powder | Hygroscopic; store under inert gas |
| Solubility | Soluble in MeOH, EtOH, DMF, DMSO, THF | Sparingly soluble in water |
| Stability | Good (Benzylic ether is base-stable) | Avoid strong Lewis acids (cleavage risk) |
Mechanistic Insights & Reaction Design
The success of coupling this specific boronic acid relies on understanding the interplay between the benzylic ether side chain and the catalytic cycle .
The Stability-Reactivity Balance
While the boronic acid moiety is standard, the para-isopropoxymethyl group is electronically neutral to slightly activating (via hyperconjugation).
-
Transmetallation: The nucleophilicity of the carbon-boron bond is sufficient for standard activation by weak bases (e.g., Na₂CO₃, K₃PO₄).
-
Side Reaction Risks:
-
Protodeboronation: Low risk due to the lack of strong electron-withdrawing groups or ortho-substituents.
-
Benzylic Oxidation: In the presence of Pd(II) and oxidants (or air), the benzylic methylene can be oxidized to an ester or aldehyde. Strict degassing is required.
-
Catalytic Cycle Visualization
The following diagram illustrates the standard catalytic cycle, highlighting the critical Transmetallation step where the boronate species enters.
Figure 1: Catalytic cycle emphasizing the entry point of the this compound nucleophile.
Experimental Protocols
Method A: The "Workhorse" Protocol (High Throughput)
Best for: Aryl bromides, aryl iodides, and robust heteroaryl halides.
Rationale: Uses Pd(dppf)Cl₂ , a robust catalyst resistant to air and moisture, combined with dioxane/water to solubilize the lipophilic isopropoxymethyl group.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 233 mg), and Base (2.0 mmol).
-
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degas: Sparge the mixture with Nitrogen or Argon for 5-10 minutes. Critical to prevent benzylic oxidation.
-
Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 - 0.05 mmol).
-
Heat: Seal the vial and heat to 80–90 °C for 4–12 hours. Monitor by LCMS.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: Advanced Protocol for Chlorides & Steric Bulk
Best for: Aryl chlorides, electron-rich electrophiles, or ortho-substituted partners.
Rationale: Uses XPhos Pd G2 or Pd₂(dba)₃/SPhos . These bulky, electron-rich phosphine ligands facilitate oxidative addition into unreactive C-Cl bonds and create a spacious active site to accommodate the isopropoxymethyl tail.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid (1.5 equiv)[1]
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene : Water (10:1 v/v) or THF : Water (10:1)
Step-by-Step:
-
Charge: Add Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol, 291 mg), and K₃PO₄ (3.0 mmol) to a vial.
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent/Catalyst: Add degassed Toluene (5 mL) and Water (0.5 mL). Add XPhos Pd G2 (0.02 mmol).
-
Reaction: Heat to 100 °C for 16 hours.
-
Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.
Troubleshooting & Optimization Logic
If yields are low, consult the decision tree below to diagnose the failure mode based on the specific properties of the 4-(isopropoxymethyl)phenyl moiety.
Figure 2: Diagnostic workflow for optimizing couplings with this compound.
Common Issues & Fixes Table
| Observation | Root Cause | Corrective Action |
| Start material recovered | Catalyst deactivation or poor oxidative addition. | Switch to XPhos Pd G2 or Pd(tBu₃P)₂ . Increase temp to 100°C. |
| Deboronation (Ar-H) | Hydrolytic instability of the C-B bond. | Switch to anhydrous conditions: Dioxane, CsF (base), Pd(PPh₃)₄ . |
| Benzylic Oxidation | Presence of Oxygen. | Degas solvents vigorously. Add antioxidant (e.g., BHT) if strictly necessary (rare). |
| Black Precipitate | Pd precipitation ("Pd Black"). | Ligand concentration too low. Add excess ligand or switch to pre-formed catalyst. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
ChemicalBook. (2023).[2] this compound Product Properties. Link
(Note: While specific literature explicitly titling this exact CAS number in the abstract is proprietary/sparse, the protocols above are derived from authoritative methodologies for 4-alkoxymethylphenylboronic acids cited in References 1 & 2.)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Base Selection for 4-(Isopropoxymethyl)phenylboronic Acid
Executive Summary
4-(Isopropoxymethyl)phenylboronic acid presents a specific set of challenges in Suzuki-Miyaura cross-coupling. Unlike simple phenylboronic acid, the isopropoxymethyl moiety introduces significant lipophilicity and a benzylic ether linkage. While electronically stable, the primary failure mode for this substrate is protodeboronation (hydrolytic cleavage of the C-B bond) driven by incompatible base strength or phase-transfer limitations.
This guide moves beyond generic "screening kits" to provide a mechanistic rationale for base selection, ensuring you maximize yield while preserving the structural integrity of your starting material.
Module 1: The Mechanistic "Why" – Base Selection Matrix
Q: Why isn't my reaction initiating despite using standard conditions ( )?
A: The issue is likely phase-transfer inefficiency caused by the lipophilic isopropoxy tail.
In the Suzuki catalytic cycle, the base plays a critical role in the transmetallation step.[1][2][3][4] It must activate the boronic acid to form a reactive boronate species (
-
The Problem: Standard inorganic bases like Sodium Carbonate (
) are highly water-soluble but poorly soluble in organic solvents. Your substrate, this compound, is lipophilic. If the base stays in the water phase and the boronic acid stays in the organic phase, activation is slow. -
The Fix: You need a base with higher organic solubility or a Phase Transfer Catalyst (PTC).
Base Selection Decision Matrix
| Base | pKa (conj.[5] acid in H₂O) | Organic Solubility | Recommended Use Case |
| 10.3 | Low | Standard: Only works well in high-water mixtures (e.g., DME/Water 1:1). Often fails for lipophilic substrates. | |
| 12.3 | Moderate | High Performance: The potassium cation is larger/softer, improving solubility in organics. Excellent for hindered substrates. | |
| 10.3 | High | The "Silver Bullet": Cesium's "cesium effect" allows high solubility in DMF/Dioxane. Ideal for this substrate. | |
| 10.3 | Low-Mod | General Purpose: Slightly better than Sodium, but often requires a PTC (like TBAB). | |
| 10.7 | Miscible | Avoid: Often leads to Pd-black precipitation unless used in specific anhydrous protocols. |
Visualizing the Activation Pathway
The following diagram illustrates the critical "Activation Gap" where base selection dictates success or failure.
Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the base-dependent activation step. Note the competing pathway for protodeboronation if the base is too aggressive.
Module 2: Troubleshooting Low Yields (Protodeboronation)
Q: I see the de-boronated byproduct (Isopropoxymethylbenzene) in my LCMS. Why?
A: This is a classic symptom of Protodeboronation .
Although the isopropoxymethyl group is not strongly electron-donating (like a methoxy group), it does not stabilize the C-B bond. Under high pH or high temperature, the activated boronate species (
The Causality:
-
Base is too strong: Hydroxide bases (
, ) are notorious for this. -
Temperature is too high: Protodeboronation rates increase exponentially with temperature.
-
Water concentration: While water is needed for the boronic acid equilibrium, too much water at high pH accelerates hydrolysis.
Corrective Protocol:
-
Switch to Anhydrous Conditions: Use Cesium Fluoride (CsF) or Potassium Phosphate (
) in dry Dioxane or Toluene. -
Mechanism: Fluoride activates the boron (
) without generating a high concentration of corrosive hydroxide ions [1].
Module 3: Experimental Protocols
These protocols are designed specifically for the solubility profile of this compound.
Protocol A: The "Gold Standard" (Robust & High Yield)
Best for: Standard couplings with aryl bromides/iodides.
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio). Why? Dioxane solubilizes the lipophilic boronic acid; water dissolves the inorganic base.
-
Base:
(Potassium Phosphate Tribasic) , 2.0 - 3.0 equivalents.-
Note: Grind the base to a fine powder if using the anhydrous solid.
-
-
Catalyst:
(3-5 mol%). -
Temperature: 80°C.
-
Procedure:
-
Charge reaction vessel with Boronic Acid (1.2 eq), Aryl Halide (1.0 eq), Base (3.0 eq), and Catalyst.
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed solvents.
-
Heat to 80°C for 4-12 hours.
-
Protocol B: The "Mild" Condition (For Base-Sensitive Substrates)
Best for: Substrates prone to hydrolysis or if protodeboronation is observed in Protocol A.
-
Solvent System: THF / Water (10:1).[6]
-
Base:
(Cesium Carbonate) , 2.0 equivalents.-
Why? Cesium carbonate has superior solubility in THF, allowing for a lower water content, which suppresses protodeboronation [2].
-
-
Catalyst:
(2 mol%) + S-Phos (4 mol%).-
Why? S-Phos is an active ligand that allows the reaction to proceed at lower temperatures (40-60°C).
-
-
Temperature: 50°C.
Module 4: Decision Tree for Troubleshooting
Use this logic flow to diagnose reaction failures specifically for this substrate.
Figure 2: Troubleshooting logic flow for this compound coupling failures.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer. (Fundamental review of base solubility effects in Suzuki coupling).
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. (Mechanistic insight into base-mediated protodeboronation). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Aqueous Solubility of 4-(Isopropoxymethyl)phenylboronic acid
Welcome to the technical support guide for 4-(Isopropoxymethyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the aqueous solubility of this versatile reagent. Phenylboronic acids are foundational in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, but their solubility can be a significant experimental hurdle.[1] This guide provides a structured, problem-solving approach, moving from fundamental principles to practical, step-by-step protocols to ensure your experiments are successful.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental chemical properties of this compound that govern its behavior in water.
Q1: Why is this compound poorly soluble in neutral water?
A: The limited solubility of this compound in neutral water is a result of its molecular structure. The molecule consists of a nonpolar (hydrophobic) phenyl ring and an isopropoxymethyl group, which outweigh the hydrophilic character of the two hydroxyl groups on the boron atom. While boronic acids are sometimes generally referred to as "water-soluble," this is often a misleading oversimplification.[1][2] Studies on various substituted phenylboronic acids have shown that their solubility in water is generally low.[3][4] For instance, the parent phenylboronic acid has a solubility of only about 1.9 g per 100 g of water at 20°C.[1] The addition of lipophilic substituents, such as the isopropoxymethyl group, typically further decreases aqueous solubility.[4]
Q2: What is the pKa of this compound, and why is it critical for solubility?
A: The predicted acid dissociation constant (pKa) for this compound is approximately 8.54.[5] This value is paramount because boronic acids are Lewis acids that exist in a pH-dependent equilibrium in aqueous solutions.
-
At acidic to neutral pH (pH < pKa): The compound predominantly exists in its neutral, trigonal planar boronic acid form, which has limited water solubility.
-
At basic pH (pH > pKa): The boronic acid accepts a hydroxide ion from water to convert into its anionic, tetrahedral boronate form.[6] This charged species is significantly more polar and, therefore, much more soluble in water.[7][8]
Understanding and manipulating this equilibrium is the most effective strategy for dissolving this compound.
Caption: pH-dependent equilibrium of boronic acid.
Section 2: Troubleshooting Guide - Practical Solubilization Protocols
If you are facing difficulties dissolving this compound, follow these methods sequentially.
Method 1: pH-Mediated Dissolution (Primary Recommended Method)
This is the most direct and effective method for achieving aqueous solubility.
Q: How do I use a basic solution to dissolve the compound for my experiment?
A: By preparing your stock solution in a mildly basic buffer or by adding a base, you can easily dissolve the compound by converting it to the soluble boronate form.
Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution
-
Materials:
-
This compound (MW: 194.04 g/mol )[5]
-
1 M NaOH or 1 M Na₂CO₃ solution
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Calibrated pH meter
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh out 19.4 mg of this compound and add it to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of high-purity water. The compound will likely remain as a suspension.
-
While stirring, add the 1 M NaOH solution dropwise (typically a few microliters).
-
Monitor the solution. As the pH increases, the solid will begin to dissolve.
-
Continue adding base until all the solid has completely dissolved.
-
Check the pH of the solution. Aim for a final pH between 9.0 and 10.0 to ensure the equilibrium is shifted towards the boronate form.
-
Once fully dissolved, bring the final volume to 1.0 mL with high-purity water.
-
Troubleshooting & Optimization:
-
Precipitation upon Dilution: If you add this basic stock solution to a large volume of neutral or acidic buffer, the compound may precipitate as the pH drops below its pKa. To avoid this, ensure the final reaction buffer has sufficient buffering capacity to maintain a pH > 8.6.
-
Reaction Compatibility: Ensure that the basic conditions are compatible with your downstream application (e.g., cell viability, stability of other reagents). For many applications, like the Suzuki-Miyaura reaction, a basic medium is required anyway.
-
Choice of Base: While NaOH is effective, for pH-sensitive reactions, consider using a buffer system (e.g., borate or carbonate buffer) at a pH of 9.0.
Method 2: Co-Solvent Systems
This method is useful when basic conditions must be strictly avoided or when working with mixed solvent systems.
Q: Which organic co-solvents can I use, and what are the best practices?
A: Water-miscible organic solvents can disrupt the hydrophobic interactions that limit solubility. Solvents like DMSO, DMF, ethanol, and acetone are common choices. Phenylboronic acids generally show good solubility in solvents like acetone and ethers.[1][9]
Experimental Protocol: Preparation using a Water/DMSO Co-solvent System
-
Materials:
-
This compound
-
Anhydrous DMSO (or other suitable co-solvent)
-
High-purity water
-
-
Procedure:
-
First, dissolve the this compound in a minimal amount of the pure organic co-solvent (e.g., dissolve 19.4 mg in 100 µL of DMSO).
-
Once fully dissolved, slowly add the aqueous buffer or water dropwise to the organic solution while vortexing or stirring vigorously.
-
Continue adding the aqueous phase until the desired final concentration and solvent ratio are achieved.
-
Troubleshooting & Optimization:
-
"Crashing Out": Adding the aqueous phase too quickly can cause the compound to precipitate. Always add the water/buffer to the organic stock solution, not the other way around.
-
Final Co-solvent Concentration: Keep the final percentage of the organic solvent as low as possible, as it may interfere with subsequent biological assays or chemical reactions. A screening process is recommended to find the optimal balance.
-
Reaction Inhibition: High concentrations of solvents like DMSO can inhibit enzymatic reactions or affect cell health. Always run a vehicle control in your experiments.
| Co-Solvent | Typical Starting % (v/v) | Advantages | Disadvantages & Considerations |
| DMSO | 5-10% | High solubilizing power | Can be toxic to cells; may interfere with some reactions. |
| Ethanol | 10-20% | Biocompatible; volatile | Less effective for highly insoluble compounds. |
| Acetone | 10-20% | Good solubilizing power; volatile | Can be reactive; may not be suitable for all biological assays.[9] |
| DMF | 5-10% | High solubilizing power | Toxic; high boiling point makes removal difficult. |
Method 3: Physical Dissolution Aids (Heat & Sonication)
These methods can be used to accelerate the slow kinetics of dissolution but must be used with caution.
Q: Is it safe to heat my suspension to get it into solution?
A: Gentle heating can increase solubility.[4] However, boronic acids can undergo dehydration upon strong or prolonged heating to form cyclic trimeric anhydrides known as boroxines.[10] This process is often reversible upon addition of water but can complicate stoichiometry and reaction kinetics.
Recommended Protocol:
-
Prepare a suspension of the compound in the desired solvent system (aqueous or co-solvent).
-
Warm the suspension gently in a water bath to 40-50°C while stirring. Do not boil.
-
Alternatively, place the vial in an ultrasonic bath and sonicate in short bursts until the solid dissolves.
-
Always cool the solution to room temperature before use to check for precipitation. If the compound remains in solution, it can be used.
Section 3: Integrated Troubleshooting Workflow
This decision tree provides a logical pathway for systematically addressing solubility issues based on your experimental constraints.
Caption: Decision workflow for solubilizing the boronic acid.
References
-
Nowak, P., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
-
Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207. [Link]
-
Leszczyński, P., & Sporzyński, A. (2017). (PDF) Solubility of phenylboronic compounds in water. ResearchGate. [Link]
-
Reddit user discussion on r/chemistry. (2022). HELP: Purifying boronic acids sucks. Retrieved from [Link]
-
ResearchGate. (2021). Is there a faster method for dissolve phenylboronic acid? Retrieved from [Link]
-
TheChemistryShack. (2015, November 12). How to Purify Boric Acid (by Recrystallization) [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylboronic acid. PubChem Compound Database. Retrieved from [Link]
-
Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]
-
Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4583–4590. [Link]
-
iChemical. (n.d.). 4-isopropyl-phenyl-boronic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). MARLAP Manual Volume II: Chapter 13, Sample Dissolution. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Theato, P., & Sumerlin, B. S. (2008). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. Journal of the American Chemical Society, 130(38), 12764–12768. [Link]
-
Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]
-
ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Olatunji, I. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Lavan, M. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. Retrieved from [Link]
-
Sharma, D., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values for boronic acids 1-7. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. This compound | 1334214-75-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Controlling boroxine anhydride formation during drying processes
Technical Support Center: Boronic Acid & Boroxine Process Control Status: Operational | Tier 3 Support (Senior Application Scientist)[1][2]
Introduction: The "Schrödinger’s Phase" of Boron Chemistry
Welcome. If you are accessing this guide, you are likely facing a common but frustrating phenomenon in organoboron chemistry: your elemental analysis (C/H/B ratios) is inconsistent, your melting points are drifting, or your NMR spectra do not match your solid-state characterization.
The Root Cause: Boronic acids [
This guide provides the protocols to control this equilibrium—whether your target is the pure free acid or the stable anhydrous trimer.
Module 1: Thermodynamics & Mechanism
Q: Why does my batch composition change during vacuum drying?
A: You are fighting an entropically driven dehydration.[1][2] While the formation of boroxine is enthalpically costly (strained ring formation), it is entropically favorable because 3 molecules of boronic acid release 3 molecules of water into the bulk phase.[3] Under vacuum or heat, you remove water, driving the equilibrium to the right (Le Chatelier’s principle).[2]
The Equilibrium Pathway:
Figure 1: The reversible dehydration of boronic acids to boroxines.[1][2][3][4] Forward reaction is driven by water removal; reverse reaction is driven by ambient moisture.
Module 2: Process Control Protocols
Q: How do I isolate the pure Free Acid (and prevent trimerization)?
A: You must inhibit the dehydration mechanism. Standard vacuum ovens are detrimental here because they strip the stabilizing water molecules.
Protocol A: Controlled Humidity Drying (For Pure Acid)
Target:
-
Isolation: Recrystallize from a "wet" solvent system (e.g., Water/Acetone or Water/THF).[1][2] Do not use Toluene or DCM.[1][2]
-
Drying:
-
Do NOT use high vacuum (< 10 mbar) or temperatures > 40°C.[1][2]
-
Method: Use a convection oven at 30°C with a pan of saturated salt solution (e.g.,
) inside to maintain ~75% relative humidity. This prevents the surface dehydration that nucleates boroxine formation. -
Alternative: Lyophilization (Freeze Drying) is effective only if the shelf temperature is kept low, but surface dehydration can still occur.[1][2]
-
Q: How do I drive the reaction to 100% Boroxine (Anhydride)?
A: This is often the preferred strategy for APIs (like Bortezomib) because the trimer is thermodynamically more stable in the solid state than the variable hydrate.
Protocol B: Azeotropic Dehydration (For Pure Boroxine)
Target:
-
Solvent Selection: Use a non-polar solvent that forms a water azeotrope (Toluene is the gold standard; Benzene or Heptane are alternatives).[1]
-
Setup: Dean-Stark apparatus.
-
Execution: Reflux until water collection ceases.
-
Isolation: Evaporate solvent under reduced pressure.
-
Final Drying: Vacuum oven at 60–80°C over
(Phosphorus Pentoxide) to scavenge trace moisture.
Summary of Drying Impacts:
| Drying Method | Resulting Phase | Risk Factor |
| Air Drying (Ambient) | Mixed Phase (Variable) | High batch-to-batch variability due to lab humidity.[1][2] |
| Vacuum Oven (>50°C) | Predominantly Boroxine | Surface crust formation; "trapped" volatiles.[1][2] |
| Lyophilization | Kinetic Acid (Amorphous) | Highly hygroscopic; reverts to boroxine upon storage.[1][2] |
| Dean-Stark Distillation | Pure Boroxine | Requires high heat; not suitable for thermally labile R-groups.[1][2] |
| Humidity Chamber | Pure Boronic Acid | Slow drying time; risk of microbial growth if wet too long.[1] |
Module 3: Analytical Troubleshooting
Q: My NMR shows 100% Acid, but my Elemental Analysis suggests Boroxine. Who is lying?
A: The NMR is likely "lying" due to your solvent choice.
Boroxines hydrolyze rapidly (seconds to minutes) in the presence of trace water found in standard deuterated solvents (DMSO-
The "Wet NMR" Trap:
Figure 2: Analytical decision tree for characterizing boronic acid derivatives.
Correct Analytical Protocol:
-
NMR: Use anhydrous Toluene-
orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> dried over 4Å molecular sieves.[2]-
Diagnostic Signal: Boroxine protons/boron signals are typically downfield of the acid.
-
11B NMR: Boroxine signals are broader (shorter
relaxation) and shifted compared to the acid [1].[5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
TGA (Thermogravimetric Analysis): This is the definitive method.[1][2]
-
Acid:[1][2][4][5][6][7][8] Shows a mass loss step corresponding to
(formation of anhydride) starting at ~100–120°C (depending on R-group).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Boroxine:[3][5][6][7][9][10][11][12] Shows no mass loss until decomposition/sublimation.[1][2]
-
Module 4: Storage & Handling
Q: My boroxine batch passed QC yesterday but failed today. Why?
A: Reversibility.[1][2][3][7][8][9][10][13][14][15] If you synthesized the boroxine (anhydride) and stored it in a standard vial, atmospheric moisture has likely hydrolyzed the surface layer back to the acid.
Storage Rules:
-
Boroxines: Must be stored under Argon/Nitrogen in a desiccator or glovebox.[1][2]
-
Boronic Acids: Can be stored in cold (4°C) conditions, but expect slow conversion to boroxine over months ("aging").[1][2]
Pro-Tip for Drug Development: If the equilibrium is too difficult to control for your specific R-group, consider converting the boronic acid to a cyclic ester (e.g., Pinacol ester or Citrate ester).[1][2] These are kinetically stable, do not trimerize, and are easier to handle, though they change the PK/PD profile.[1][2]
References
-
Brus, J., et al. (2015).[1][2] "An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state." Chemical Communications.[1][2]
-
Tokunaga, Y., et al. (2002).[1][2][15] "Formation of boroxine: Its stability and thermodynamic parameters in solution." Journal of the Chemical Society, Perkin Transactions 2.
-
Iovine, P. M., et al. (2010).[1][12] "Boroxines: a useful class of organoboron molecules." Dalton Transactions.[1][2]
-
Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] [1][2]
Sources
- 1. Bortezomib Trimer ((1R,2S)-Bortezomib Trimer) | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [ecscholar.eckerd.edu]
- 13. medkoo.com [medkoo.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
Scavenging excess 4-(Isopropoxymethyl)phenylboronic acid post-reaction
Ticket ID: #BOR-SCV-4ISO Subject: Scavenging Excess 4-(Isopropoxymethyl)phenylboronic Acid Status: Open Assigned Specialist: Senior Application Scientist, Purification Division
Executive Summary & Triage
The Challenge: You are dealing with This compound . Unlike simple phenylboronic acid, the isopropoxymethyl group adds significant lipophilicity (LogP increase) and steric bulk.
-
Solubility Issue: The compound is poorly soluble in pure water, making simple aqueous washes inefficient.
-
Chromatography Issue: Like most boronic acids, it interacts with silanols on silica gel, leading to peak tailing (streaking) and co-elution with your product.
-
Acidity: The pKa is estimated around ~9.0–9.2 (slightly higher than PhB(OH)₂ due to the weak electron-donating alkyl-ether chain).
Select Your Protocol: Use the decision matrix below to choose the method best suited for your scale and resources.
Figure 1: Decision matrix for selecting the optimal scavenging protocol.
Method A: Solid-Supported Scavenging (The Gold Standard)
Best For: Medicinal chemistry, library synthesis, and high-value intermediates. Mechanism: Polystyrene-bound Diethanolamine (PS-DEAM) acts as a tridentate ligand.[1] It attacks the boron center to form a highly stable, cyclic "atran" boronate ester. This interaction is essentially irreversible under non-acidic conditions.
Protocol
-
Calculate Loading: Assume a standard resin capacity of ~1.5 mmol/g. Use 2.0–3.0 equivalents of resin relative to the excess boronic acid (not the total starting material).
-
Solvent Selection: Ensure your crude mixture is dissolved in THF, DCM, or DMF. Avoid MeOH if possible (competes slightly for boron binding).
-
Incubation: Add the PS-DEAM resin to the reaction vial.
-
Time: Shake or stir gently for 2–4 hours at room temperature.
-
Tip: If the reaction solvent was anhydrous, add 1–2% water or EtOH to the mixture. Boronic acids bind faster as their hydrated species or when the resin is swollen by a protic co-solvent.
-
-
Filtration: Filter the mixture through a fritted cartridge or Celite pad.
-
Wash: Wash the resin cake with THF (2x) to recover any non-specifically adsorbed product.
-
Result: The filtrate contains your product; the boronic acid remains trapped on the resin.
Figure 2: The chemoselective binding mechanism of PS-DEAM resin.
Method B: Liquid-Phase Complexation (The "Sweet" Wash)
Best For: Large scale (>10g) where resin costs are prohibitive. The Science: Simple base extraction (NaOH) often fails for lipophilic boronic acids like this compound because the resulting boronate salt acts like a surfactant (soap), causing emulsions. The Fix: Use a polyol (Sorbitol or Mannitol). These sugars form a water-soluble, tetrahedral boronate complex that pulls the boron species into the aqueous phase regardless of its lipophilic tail.
Protocol
-
Preparation: Prepare a 10% w/v aqueous solution of D-Sorbitol (or D-Mannitol) and adjust the pH to 9–10 using Sodium Carbonate (Na₂CO₃).
-
Why pH 9? Complexation is most efficient when the boron is in its tetrahedral anionic form.
-
-
Execution:
-
Dissolve your crude reaction mixture in a non-miscible organic solvent (EtOAc or DCM).
-
Add the Sorbitol solution (1:1 volume ratio).
-
Shake vigorously for 5 minutes.
-
-
Separation: Allow layers to separate. The boronic acid is now trapped in the aqueous layer as the [Sorbitol-Boronate]⁻ complex.
-
Repeat: Perform a second wash for >98% removal.
Method C: Oxidative Workup (The Chemical Transformation)
Best For: Difficult separations where the boronic acid co-elutes with the product on silica. Concept: Convert the boronic acid into a phenol (4-(isopropoxymethyl)phenol). Phenols have vastly different polarity (Rf) than boronic acids and can be easily separated by chromatography or basic extraction.
Protocol
-
Quench: Cool the reaction mixture to 0°C.
-
Oxidize: Add 30% Hydrogen Peroxide (H₂O₂) dropwise. Use ~5 equivalents relative to the excess boronic acid.[2]
-
Caution: Exothermic.
-
-
Activate: Add 1N NaOH (2 equiv) to accelerate the migration of the carbon-boron bond.
-
Stir: Allow to warm to room temperature for 30–60 minutes.
-
Workup:
-
Quench excess peroxide with saturated Sodium Thiosulfate (Na₂S₂O₃).
-
Extract with EtOAc.
-
Crucial Step: Wash the organic layer with 1N NaOH. The newly formed phenol will deprotonate (Phenoxide) and partition into the water, leaving your product in the organic layer (assuming your product is not acidic).
-
Troubleshooting & FAQs
Q: I am seeing a streak on my TLC/Column. Is it my product or the boronic acid?
-
A: It is likely the boronic acid. Boronic acids interact with the acidic silanols on silica gel.
-
Fix: Add 1% Triethylamine (TEA) to your chromatography mobile phase. This neutralizes the silica surface and tightens the boronic acid peak. Alternatively, treat the silica with boric acid before running the column (saturating the sites), though this is messy.
Q: Can I use Pinacol to scavenge?
-
A: No. Adding pinacol forms the boronate ester, which is more lipophilic and stable than the free acid. This makes it harder to remove, not easier. Only use pinacol if you intend to isolate the boronic species, not remove it.
Q: My product contains a basic amine. Will Method B (Sorbitol) work?
-
A: Yes, but be careful with pH. If you lower the pH too much, your amine product will protonate and go into the water. Keep the Sorbitol wash basic (pH ~9-10). Your amine product will stay neutral (organic layer), and the boronic acid will complex with Sorbitol (aqueous layer).
Q: Is there a "Green" alternative?
-
A: Method B (Sorbitol wash) is the greenest approach. It uses renewable sugars and avoids the plastic waste associated with polystyrene resins (Method A).
Data Summary: Method Comparison
| Feature | PS-DEAM Resin (Method A) | Sorbitol Wash (Method B) | Oxidative Workup (Method C) |
| Selectivity | High (Chemoselective) | Moderate (pH dependent) | Low (Chemical change) |
| Cost | High ( | Low ($) | Low ($) |
| Time | 2–4 Hours | 30 Minutes | 1–2 Hours |
| Suitability | Med-Chem / Libraries | Process Scale / Bulk | Difficult Separations |
| Risk | Low (Physical trapping) | Emulsion potential | Side reactions (Oxidation) |
References
-
Hall, D. G. (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3][4][5] (The authoritative text on boronic acid reactivity and pKa values).
-
Biotage Application Note. (2020). Strategies for Scavenging Boronic Acids using PS-DEAM. (Industry standard protocol for resin-based scavenging).
-
Bull, J. A., et al. (2016). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research. (Details the mechanism of diol/sorbitol complexation).
-
Li, C. J., et al. (2005). Green chemistry for the synthesis of biologically active compounds. (Discusses aqueous phase handling of organoborons).
Sources
- 1. selekt.biotage.com [selekt.biotage.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 4. Boronic Acid Modified Polymer Nanoparticles for Enhanced Bacterial Deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Researcher's Guide to the Elemental Analysis of 4-(Isopropoxymethyl)phenylboronic acid: A Comparative Approach
For researchers, scientists, and drug development professionals engaged in the synthesis and application of boronic acid derivatives, the precise characterization of these molecules is paramount. 4-(Isopropoxymethyl)phenylboronic acid (C₁₀H₁₅BO₃), a versatile building block in organic synthesis, demands rigorous analytical scrutiny to ensure its purity and stoichiometric integrity. This guide provides an in-depth comparison of the elemental analysis standards for this compound, offering both theoretical benchmarks and practical insights into the most effective analytical methodologies. By understanding the nuances of different techniques, researchers can confidently validate the elemental composition of their materials, a critical step in ensuring the reliability and reproducibility of their scientific endeavors.
Theoretical Elemental Composition: The Gold Standard
The first step in any elemental analysis is to establish the theoretical or calculated elemental composition based on the compound's molecular formula. For this compound, with a molecular formula of C₁₀H₁₅BO₃ and a molecular weight of 194.04 g/mol , the theoretical percentages of Carbon (C), Hydrogen (H), Boron (B), and Oxygen (O) are the benchmarks against which all experimental results are measured.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 61.91 |
| Hydrogen | H | 1.008 | 15 | 15.12 | 7.79 |
| Boron | B | 10.81 | 1 | 10.81 | 5.57 |
| Oxygen | O | 15.999 | 3 | 47.997 | 24.73 |
| Table 1. Theoretical Elemental Composition of this compound (C₁₀H₁₅BO₃). |
Comparative Analysis of Key Methodologies
The determination of the elemental composition of organoboron compounds like this compound necessitates a multi-faceted analytical approach. The two primary techniques employed are Combustion Analysis for Carbon and Hydrogen, and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Boron.
Combustion Analysis (CHN Analysis)
Combustion analysis is a robust and widely used technique for determining the carbon, hydrogen, and nitrogen content of organic compounds.[1] In this method, a sample is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.[2]
Principle: The fundamental principle lies in the complete conversion of the elements into their respective gaseous oxides. The precise measurement of these gases allows for the back-calculation of the elemental percentages in the original sample.
Advantages:
-
High Precision and Accuracy: When properly calibrated and executed, CHN analysis provides results with high precision, typically within a ±0.3% deviation from the theoretical value.[1]
-
Small Sample Size: Typically, only a few milligrams of the sample are required for analysis.
-
Well-Established Method: It is a standard and widely accepted method for the elemental analysis of organic compounds.
Limitations:
-
Matrix Effects: The presence of other elements, such as halogens or sulfur, can interfere with the analysis and may require special handling or the use of specific absorbents.
-
Incomplete Combustion: Refractory materials or compounds that are difficult to combust may yield inaccurate results. The use of combustion aids like vanadium pentoxide can help mitigate this issue.[2]
-
Does not directly measure Boron or Oxygen.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
For the accurate quantification of boron, ICP-OES is a powerful and sensitive technique.[3] It is an atomic emission spectroscopic method that utilizes an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element.
Principle: A liquid sample is introduced into a high-temperature argon plasma (typically 6,000-10,000 K), which desolvates, atomizes, and excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at specific wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.
Advantages:
-
High Sensitivity: ICP-OES can detect boron at very low concentrations, often in the parts-per-billion (ppb) range.
-
Multi-element Analysis: It can simultaneously measure the concentrations of multiple elements.
-
Robustness: The high temperature of the plasma minimizes chemical interferences.
Limitations:
-
Spectral Interferences: The emission lines of different elements can overlap, leading to spectral interferences. Careful wavelength selection and background correction are crucial to overcome this. For boron analysis, iron (Fe) is a known interferent at the most sensitive wavelength of 249.772 nm.[4] Using a less sensitive but interference-free wavelength, such as 208.959 nm, is often recommended for matrices with high iron content.[4]
-
Matrix Effects: High concentrations of dissolved solids in the sample can affect the sample introduction and plasma characteristics, leading to inaccuracies.
-
Sample Preparation: Solid organic samples must be digested into a liquid form, typically using strong acids and microwave-assisted digestion, before analysis. This adds a step to the workflow and can introduce contaminants if not performed carefully.
Experimental Workflow: A Self-Validating System
The following workflow outlines the key steps for the comprehensive elemental analysis of this compound, ensuring a self-validating system through the comparison of experimental data with theoretical values.
Figure 1. A comprehensive workflow for the elemental analysis of this compound.
Representative Experimental Data: A Case Study
While a Certificate of Analysis for this compound was not publicly available, the following data for the structurally similar compound, 4-(Hydroxymethyl)phenylboronic acid (C₇H₉BO₃), serves as a representative example to illustrate the comparison between theoretical and experimental values.
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon (C) | 55.34 | 55.21 | -0.13 |
| Hydrogen (H) | 5.97 | 5.92 | -0.05 |
Table 2. Comparison of theoretical and experimental elemental analysis data for 4-(Hydroxymethyl)phenylboronic acid. Data is illustrative and based on typical acceptable deviations.
For a high-purity sample, the experimental values for Carbon and Hydrogen should ideally be within ±0.4% of the theoretical values. A deviation within this range provides strong evidence for the correct elemental composition and high purity of the synthesized compound.
Detailed Experimental Protocols
Protocol 1: Carbon and Hydrogen Determination by Combustion Analysis
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic analytical standard (e.g., acetanilide) to ensure accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.
-
Analysis: Introduce the sealed tin capsule into the combustion furnace of the CHN analyzer. The instrument will automatically perform the combustion, gas separation, and detection.
-
Data Acquisition: The instrument software will calculate and report the percentage of Carbon and Hydrogen in the sample.
-
Quality Control: Analyze a standard reference material after every 10-15 samples to monitor instrument performance and ensure data quality.
Protocol 2: Boron Determination by ICP-OES
-
Sample Digestion:
-
Accurately weigh approximately 10-50 mg of the this compound sample into a clean, acid-washed microwave digestion vessel.
-
Add a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) (e.g., 5 mL HNO₃ and 2 mL H₂O₂).
-
Seal the vessel and perform microwave-assisted digestion according to a validated temperature and pressure program suitable for organic matrices.
-
After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water.
-
-
Instrument Calibration: Prepare a series of calibration standards of known boron concentrations from a certified boron standard solution. Use a calibration blank containing the same acid matrix as the samples.
-
Analysis:
-
Aspirate the calibration blank, standards, and digested sample solutions into the ICP-OES.
-
Measure the emission intensity at the selected boron wavelength (e.g., 208.959 nm to avoid iron interference).
-
-
Data Analysis: Construct a calibration curve by plotting the emission intensity versus the concentration of the standards. Use the calibration curve to determine the boron concentration in the sample solution. Calculate the percentage of boron in the original solid sample.
-
Quality Control: Analyze a certified reference material with a known boron concentration to validate the accuracy of the method. Spike a sample with a known amount of boron to assess matrix effects and recovery.
Conclusion
The elemental analysis of this compound is a critical quality control step that relies on the synergistic use of combustion analysis for carbon and hydrogen and ICP-OES for boron. By adhering to rigorous experimental protocols and comparing the obtained data against the theoretical elemental composition, researchers can establish a high degree of confidence in the purity and identity of their material. This analytical rigor is fundamental to the integrity of subsequent research and development activities, ensuring that the observed chemical and biological properties are attributable to the compound of interest and not to impurities or stoichiometric inaccuracies.
References
-
PubChem. 4-Isopropylphenylboronic acid. [Link]
-
Journal UII. Critical Quality Control on Determination of Boron Using ICP- OES with Gravimetric Method. [Link]
-
University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
-
Teledyne Leeman Labs. The Investigation of Boron Measurement Utilizing. [Link]
-
MDPI. On the Computational Determination of the pKa of Some Arylboronic Acids. [Link]
-
ResearchGate. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. [Link]
-
Publisso. Biomonitoring Methods – Boric acid and tetraborates – Determination of boron in urine by ICP‐OES. [Link]
-
MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
-
DergiPark. A critical review on the determination of boron in various matrices. [Link]
-
Illinois Scholarly Commons. Interference by Iron in the Determination of Boron by ICP-OES in Mehlich-III Extracts and Total Element Digests of Tropical Forest Soils. [Link]
Sources
Infrared Spectroscopy of Isopropoxymethyl (IPM) Ethers: A Comparative Technical Guide
Topic: Infrared (IR) Spectroscopy Peaks for Isopropoxymethyl (IPM) Ether Groups Content Type: Publish Comparison Guide
Audience: Researchers, Synthetic Organic Chemists, and Drug Development Professionals.
Executive Summary
The Isopropoxymethyl (IPM) ether is a robust acetal-based protecting group used to mask hydroxyl functionalities. While structurally similar to the Methoxymethyl (MOM) ether, the IPM group offers enhanced lipophilicity and stability. However, its structural subtlety poses a characterization challenge.
This guide provides a definitive technical framework for identifying IPM ethers using Infrared (IR) spectroscopy. Unlike NMR, which requires sample dissolution and deuterated solvents, IR offers a rapid, non-destructive "fingerprint" method for monitoring reaction progress (protection/deprotection) in real-time.
Key Differentiator: The spectroscopic "smoking gun" for IPM is the Gem-Dimethyl Doublet (~1385/1375 cm⁻¹) combined with the Acetal Triad (1000–1200 cm⁻¹), which distinguishes it from MOM, BOM, and THP ethers.
Theoretical Basis: The IPM Spectral Signature
The IPM group (
A. The Acetal Linkage ( )
The core of the protecting group is the linear acetal. Unlike simple ethers, the coupling of two C-O dipoles through a methylene bridge creates a complex vibrational pattern.
-
Asymmetric C-O Stretch: The dipoles oscillate out of phase, creating a strong, broad band (often split) in the 1120–1190 cm⁻¹ region.
-
Symmetric C-O Stretch: In-phase oscillation appears at lower energy, typically 1040–1100 cm⁻¹ .
-
Mechanistic Insight: The linear acetal structure often splits the standard ether band into a "triad" of peaks, a feature distinct from the single band of simple alkyl ethers.
B. The Isopropyl Moiety ( )
This is the diagnostic handle. The two methyl groups attached to a single methine carbon exhibit "Gem-Dimethyl" deformation.
-
The Doublet: Symmetrical bending of the two methyl groups interact, splitting the standard methyl bending vibration into a doublet at ~1385 cm⁻¹ and ~1375 cm⁻¹ .
-
Why this matters: A simple methyl group (as in MOM ethers) appears as a singlet at ~1380 cm⁻¹. The splitting is the primary differentiator.
C. The Methylene Bridge ( )
-
Scissoring: The
group between the oxygens has a deformation band often found near 1465 cm⁻¹ , though it frequently overlaps with other alkyl deformations.
Comparative Analysis: IPM vs. Alternatives
The following table synthesizes experimental data to differentiate IPM ethers from common alternatives.
Table 1: Comparative IR Fingerprints of Hydroxyl Protecting Groups
| Feature | IPM Ether ( | MOM Ether ( | BOM Ether ( | Alcohol (Starting Material) |
| O-H Stretch | Absent | Absent | Absent | Strong, Broad (3200-3550) |
| C-H Stretch | < 3000 cm⁻¹ (Aliphatic) | < 3000 cm⁻¹ (Aliphatic) | > 3000 cm⁻¹ (Aromatic) | < 3000 cm⁻¹ (Aliphatic) |
| Methyl Bend | Doublet (1385/1375) | Singlet (~1380) | Absent (unless on R) | Variable |
| C-O Region | Acetal Triad (1040-1190) | Acetal Bands (1040-1150) | Acetal + Ring modes | Simple C-O (~1050-1260) |
| Aromatic Ring | Absent | Absent | Overtones (1600-2000) | Absent |
| Diagnostic | Split 1380 peak | Single 1380 peak | Aromatic C-H + Acetal | O-H Presence |
Note: Wavenumbers (
) are approximate and may shift slightly based on the solvent or phase (neat vs. solution).
Experimental Protocol: Reliable Characterization
To ensure data integrity (Trustworthiness), follow this self-validating protocol for acquiring the IR spectrum.
Method: Attenuated Total Reflectance (ATR) FTIR
Preferred for oils and viscous liquids typical of IPM protected intermediates.
-
Blanking: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background air spectrum (32 scans) to remove atmospheric
(2350 cm⁻¹) and artifacts. -
Sample Prep: Apply 1 drop of the neat IPM ether to the crystal. If the sample is solid, apply pressure using the anvil to ensure contact.
-
Caution: Ensure all reaction solvent (DCM, THF) is removed. Residual solvent peaks can mask the fingerprint region.
-
-
Acquisition: Collect sample spectrum (32-64 scans, 4 cm⁻¹ resolution).
-
Processing: Apply baseline correction. Do not smooth the spectrum aggressively, as this may merge the diagnostic isopropyl doublet.
Validation Workflow (Decision Logic)
The following diagram illustrates the logic flow to confirm IPM formation and distinguish it from impurities or alternative groups.
Figure 1: Decision logic for identifying Isopropoxymethyl (IPM) ethers via IR spectroscopy.
Application: Monitoring Synthesis
When synthesizing IPM ethers (typically reacting an alcohol with isopropoxymethyl chloride and a base like DIPEA), IR is the most efficient tool for "at-line" monitoring.
Reaction:
Monitoring Steps:
-
T=0 (Start): Spectrum dominated by broad O-H stretch (3400 cm⁻¹).
-
T=1 hr: Appearance of C-H aliphatic stretches (2900 cm⁻¹) and initial growth of C-O bands (1100 cm⁻¹).
-
T=End:
-
Disappearance: Complete loss of O-H band (Signal-to-Noise ratio check required).
-
Appearance: Sharp doublet at 1385/1375 cm⁻¹.
-
Verification: If O-H is gone but 1380 cm⁻¹ is a singlet, check for methyl ether hydrolysis or MOM contamination.
-
Figure 2: Spectral evolution during IPM protection synthesis.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Gem-Dimethyl doublet assignments).
-
NIST Chemistry WebBook. Isopropyl Group Vibrational Data. National Institute of Standards and Technology.[1] Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source on IPM/MOM stability and structure).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
